5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid
Description
This compound features a bicyclo[2.1.1]hexane core fused with an oxazole ring and a tert-butoxycarbonyl (Boc) protecting group. Its carboxylic acid group enhances solubility in polar solvents and enables derivatization for pharmaceutical or materials science applications .
Properties
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexan-5-yl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(19)16-5-7-4-8(16)9(7)11-10(12(17)18)15-6-20-11/h6-9H,4-5H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJASCLDMSUXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C3=C(N=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is a part of a class of compounds known as bicyclo[2.1.1]hexanes . These compounds are increasingly being incorporated into newly developed bio-active compounds due to their valuable saturated bicyclic structures . They are still under-explored from a synthetic accessibility point of view .
The bicyclo[2.1.1]hexane systems have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .
In the quest to further improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Biological Activity
5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid (CAS Number: 1932215-43-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial and antifungal properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 227.26 g/mol. The IUPAC name is (1S,4R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid, indicating its complex bicyclic structure that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the protection of amines with tert-butoxycarbonyl (Boc) groups followed by cyclization reactions to form the bicyclic structure. The oxazole ring is introduced through a condensation reaction with appropriate precursors.
Antibacterial Activity
Recent studies have indicated that oxazole derivatives, including this compound, exhibit significant antibacterial properties against various strains of bacteria. For instance:
- Study Findings : A comprehensive review highlighted that oxazole derivatives can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for various compounds were documented, showing promising results against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/ml) | Bacterial Strains Tested |
|---|---|---|
| This compound | TBD | Staphylococcus aureus, Escherichia coli |
| Ampicillin | 8 | Various strains |
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. A study reported that several oxazole derivatives showed effective inhibition against fungal strains such as Candida albicans and Aspergillus niger.
| Compound | Inhibition Zone (mm) | Fungal Strains Tested |
|---|---|---|
| This compound | TBD | Candida albicans, Aspergillus niger |
| Clotrimazole | 30 | Various strains |
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study, the compound was tested alongside traditional antibiotics like Penicillin G and Kanamycin B against Pseudomonas aeruginosa. The results indicated superior efficacy of certain oxazole derivatives over conventional antibiotics, suggesting a potential for development as new antibacterial agents .
Case Study 2: Antifungal Screening
A series of oxazole derivatives were synthesized and screened for antifungal activity using disk diffusion methods. The results demonstrated that some derivatives exhibited inhibition zones comparable to established antifungal treatments, indicating their potential as therapeutic agents against fungal infections .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research has indicated that derivatives of azabicyclo compounds, including those similar to 5-(2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid, exhibit promising anticancer properties. For instance, compounds with similar structures have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Antimicrobial Properties
The compound's derivatives have shown potential as antimicrobial agents. Studies have evaluated their efficacy against a range of pathogens, revealing that certain modifications enhance their antibacterial activity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include:
- Formation of Azabicyclic Framework : The initial step often involves constructing the azabicyclic structure through cyclization reactions.
- Functionalization : Subsequent steps introduce functional groups such as the tert-butoxycarbonyl (Boc) group and carboxylic acid moieties.
- Purification and Characterization : Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed for characterization .
Biological Evaluation
The biological evaluation of this compound includes:
In Vitro Studies
In vitro studies assess the cytotoxicity of the compound against various cancer cell lines using assays such as MTT or Alamar Blue to measure cell viability .
In Vivo Studies
Preclinical animal models are used to evaluate the pharmacokinetics and therapeutic efficacy of the compound in a biological context, providing insights into its potential clinical applications.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Bicyclo[2.1.1]hexane Derivatives
N-(tert-Butoxycarbonyl)-1-trimethylsilyl-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane (8b) :
- tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Molecular Formula: C₁₈H₂₄N₂O₄, M.W. 332.38. Properties: Higher hydrophobicity due to benzyloxycarbonylamino group; pKa ~11.96 .
Bicyclo[3.1.0]hexane and [4.1.0]heptane Analogs
(1S,4R)-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic Acid :
- 5-[(tert-Butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic Acid: Substituents: Difluoro and oxa-azabicyclo[4.1.0] system. Molecular Formula: C₁₁H₁₅F₂NO₅, M.W. 279.23. Key Difference: Fluorine atoms enhance metabolic stability but reduce aqueous solubility compared to the oxazole analog .
Physicochemical and Commercial Profiles
Key Insight : High prices for bicyclo[2.1.1]hexane derivatives reflect synthetic complexity and niche applications. The target compound’s oxazole ring may further elevate costs due to additional synthetic steps .
Q & A
Basic: What are the recommended synthetic routes for 5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Bicyclic Intermediate Preparation : Start with azabicyclo[2.1.1]hexane derivatives. The tert-butoxycarbonyl (Boc) group is introduced early to protect the nitrogen during subsequent steps .
- Oxazole Ring Formation : Use cyclization reactions (e.g., Hantzsch synthesis) with α-keto acids or esters.
- Carboxylic Acid Functionalization : Hydrolysis of esters or selective deprotection.
- Optimization Strategies :
- Temperature : Maintain 0–25°C during Boc protection to minimize side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve cyclization efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance oxazole ring formation.
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Higher yields at lower temps for Boc stability |
| Solvent Polarity | High (DMF/THF) | Improves solubility of intermediates |
| Catalyst Presence | ZnCl₂ (5 mol%) | Accelerates cyclization by 20–30% |
Basic: How should this compound be stored to ensure chemical stability in laboratory settings?
Methodological Answer:
- Storage Conditions :
- Stability Testing :
- Monitor via HPLC every 3 months; degradation >5% warrants repurification.
Advanced: How does stereochemistry at the azabicyclo[2.1.1]hexane core influence reactivity and biological interactions?
Methodological Answer:
- Stereochemical Impact :
- Reactivity : The (1S,4R,5S) configuration enhances electrophilicity at the oxazole carbonyl, favoring nucleophilic attacks (e.g., amide bond formation) .
- Biological Activity : The spatial arrangement of the bicyclic system determines binding affinity to target enzymes (e.g., proteases). For example, the (1S,4R,5S) isomer showed 10-fold higher inhibition of trypsin-like proteases compared to its enantiomer .
- Analytical Validation :
- Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to confirm configuration.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Critical Steps :
- Assay Standardization : Compare reported IC₅₀ values under identical conditions (pH, temperature, buffer).
- Purity Verification : Use LC-MS to rule out impurities (>98% purity required for reliable data) .
- Target Selectivity : Test against related enzymes (e.g., serine vs. cysteine proteases) to confirm specificity.
- Case Study :
- A 2024 study found discrepancies in kinase inhibition data due to residual DMSO in assay buffers; reformulating in PBS resolved variability .
Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Approaches :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1XYZ).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding entropy .
- Quantum Mechanics (QM) : Calculate charge distribution on the oxazole ring to predict nucleophilic hotspots.
- Validation :
- Compare computational binding energies with experimental ΔG values from isothermal titration calorimetry (ITC).
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE Requirements :
- Eye Protection : EN 166-certified goggles.
- Skin Protection : Nitrile gloves and lab coats.
- Respiratory Protection : N95 masks if handling powders .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap/water for 15 minutes .
Advanced: How can salt forms of this compound be prepared to improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation Strategies :
- Solubility Testing :
- Use shake-flask method at pH 7.4; monitor via UV-Vis spectroscopy.
| Salt Form | Aqueous Solubility (mg/mL) |
|---|---|
| Free acid | 0.5 |
| Sodium salt | 12.3 |
| HCl salt | 8.9 |
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Primary Methods :
- NMR : ¹H/¹³C NMR to confirm bicyclic structure and Boc group integrity.
- HPLC : Reverse-phase C18 column (90:10 water/acetonitrile) for purity assessment .
- HRMS : Exact mass verification (theoretical [M+H]⁺ = 323.16) .
- Data Interpretation :
- Aromatic protons on oxazole appear as singlet at δ 8.2–8.5 ppm in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
